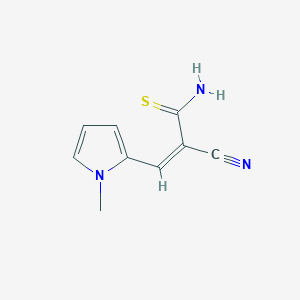

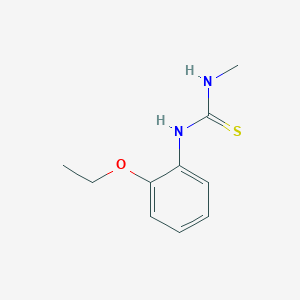

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-2-propenethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-2-propenethioamide” belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids .

Molecular Structure Analysis

The molecular structure of “2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-2-propenethioamide” is approximately coplanar . The major deviation from coplanarity is seen in a twist between the ethene (E configuration) and pyrrole rings . The carbonyl O and cyano N atoms are syn to each other .科学的研究の応用

Cyano Group Activation for [3+2] Cycloaddition

The cyano group acts as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, facilitating the synthesis of 5-unsubstituted pyrrolidines. This methodology includes a silver acetate-catalyzed intermolecular 1,3-dipolar cycloaddition followed by a reductive decyanation reaction, leading to a diverse array of substrates amenable to transformation. This process was further extended to synthesize the pyrrolizidine natural product isoretronecanol (Li et al., 2015).

Broad Synthetic Utility of Cyanothioacetamide

Cyanothioacetamide serves as a polyfunctional reagent for preparing activated alkenes and various functionally substituted heterocycles such as pyrroles, thiophenes, and pyridines. Its chemical reactivity encompasses nucleophilic reactions of the methylene group, including the Thorpe reaction, Knoevenagel condensation, and Michael reaction. The utility of α-cyanothioacetamide in synthesizing these compounds underscores its significance in organic synthesis and heterocyclic chemistry (Dyachenko et al., 2018).

Catalytic Enantioselective 1,3-Dipolar Cycloadditions

The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, using chiral metal–ligand complexes, facilitate the synthesis of complex pyrrolidines with multiple stereocenters. This approach is instrumental in biology-oriented synthesis (BIOS), aiming at the construction of compound collections inspired by natural product scaffolds for potential biological applications (Narayan et al., 2014).

Spirocycles with Pyrrolidine Motifs

The construction of spirocycles containing highly substituted pyrrolidines and 1-indanone motifs via 1,3-dipolar cycloaddition demonstrates the versatility of imidazolium salts in promoting these reactions. This method efficiently yields compounds with spiro quaternary stereogenic centers, showcasing the broad substrate scope under mild conditions (Hu et al., 2015).

特性

IUPAC Name |

(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-12-4-2-3-8(12)5-7(6-10)9(11)13/h2-5H,1H3,(H2,11,13)/b7-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONKKSIPODCYGA-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C(/C#N)\C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)